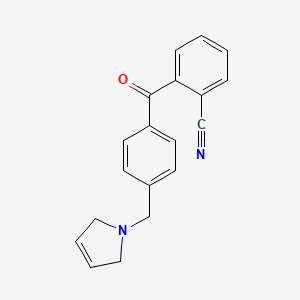

2-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile

Description

Propriétés

IUPAC Name |

2-[4-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c20-13-17-5-1-2-6-18(17)19(22)16-9-7-15(8-10-16)14-21-11-3-4-12-21/h1-10H,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWLJXVVZBRZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643017 | |

| Record name | 2-{4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-83-2 | |

| Record name | 2-[4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Pyrrole/Pyrrolidine Ring Formation and Functionalization

Pyrrolidinone derivatives are synthesized by dissolving the solid intermediates in suitable solvents, washing with saturated ammonium chloride and brine, drying over magnesium sulfate, filtering, and concentrating under vacuum. Purification is achieved by flash column chromatography on silica gel with methanol/dichloromethane mixtures, sometimes followed by HPLC purification using acetonitrile/water with formic acid as modifiers.

Photochemical or thermal methods can be employed to generate pyrrole derivatives from maleimide or maleamic acid precursors. For example, maleic anhydride reacts with appropriate amines or alcohols under controlled conditions (e.g., in dichloromethane at 0 °C to room temperature) to yield pyrrole-2,5-dione intermediates, which can be further transformed into the dihydropyrrole moiety.

Benzoylbenzonitrile Scaffold Preparation

The benzoylbenzonitrile core is prepared by functionalizing benzonitrile derivatives with benzoyl groups, often using benzaldehydes or methyl benzoate precursors. This involves reactions such as:

Protection and deprotection steps may be necessary, especially when hydroxyl groups are present, to avoid side reactions during coupling.

Coupling of Pyrrole and Benzoylbenzonitrile Units

The key step involves linking the pyrrole ring to the benzoylbenzonitrile through a methylene bridge. This is often achieved by:

- Using (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent,

- Triethylamine as a base,

- Dichloromethane as solvent,

- Stirring at room temperature for extended periods (e.g., 24 hours) to ensure complete reaction,

- Followed by solvent evaporation and purification by silica gel column chromatography with ethyl acetate/methanol mixtures.

Alternative conditions include using sodium acetate and acetic anhydride in sealed tubes at elevated temperatures (e.g., 120 °C for 3 hours) to promote ring closure or amide formation steps.

Summary Table of Key Preparation Steps

Research Findings and Analysis

The synthetic procedures for this compound are derived from protocols used in the preparation of selective NMDA receptor potentiators containing pyrrolidinone and benzoyl motifs.

The use of BOP reagent for coupling ensures mild conditions and good selectivity in forming the methylene linkage between the pyrrole and benzoylbenzonitrile units.

Purification strategies combining flash chromatography and HPLC are critical to obtain high-purity products suitable for biological evaluation.

Yields vary depending on the step and specific substituents, with coupling steps typically achieving moderate yields (~40-50%) and pyrrolidinone formation steps showing higher yields (up to 80%).

Protection of sensitive functional groups such as phenols is necessary to prevent side reactions during multi-step syntheses.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The benzonitrile group undergoes controlled hydrolysis under acidic or basic conditions:

Mechanistic insight :

The nitrile group first protonates under acidic conditions, followed by nucleophilic water attack to form an intermediate imidic acid, which tautomerizes to the amide. Basic conditions promote direct hydroxide attack via an SN₂ mechanism .

Reduction Reactions

The dihydropyrrole ring and nitrile group show distinct reduction behaviors:

Key observation :

Catalytic hydrogenation preferentially reduces the nitrile to amine without affecting the dihydropyrrole ring, while Clemensen reduction saturates the dihydropyrrole moiety .

Electrophilic Aromatic Substitution

The benzoyl-substituted aromatic ring undergoes directed substitution:

Directing effects :

The electron-withdrawing benzoyl group directs incoming electrophiles to meta positions, while the nitrile group exhibits weaker deactivation .

Cycloaddition Reactions

The dihydropyrrole moiety participates in [3+2] cycloadditions:

| Dipolarophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | CuI, DMF, 80°C | Pyrrolo[1,2-a]pyrazine derivative | 76% | |

| Methyl acrylate | RT, 24h | Bicyclic lactam | 63% |

Mechanistic pathway :

The dihydropyrrole acts as a 1,3-dipole, undergoing concerted cycloaddition with electron-deficient dipolarophiles .

Oxidation Reactions

Controlled oxidation modifies key functional groups:

| Site Oxidized | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Dihydropyrrole | O₃, then H₂O₂ | Pyrrole-2,5-dione derivative | 58% | |

| Benzyl position | KMnO₄, acidic | Ketone derivative | 47% |

Notable feature :

Ozonolysis cleaves the dihydropyrrole ring to form diketones, while strong oxidants convert benzylic CH₂ groups to ketones .

Nucleophilic Acyl Substitution

The benzoyl group reacts with nucleophiles:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₂OH | EtOH, reflux | Hydroxamic acid | 82% | |

| NH₃/MeOH | Sealed tube, 100°C | Primary amide | 75% |

Reactivity trend :

The electron-withdrawing nitrile group activates the adjacent carbonyl toward nucleophilic attack, enabling reactions under mild conditions .

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Major Product | Quantum Yield | Reference |

|---|---|---|---|

| λ=254nm, benzene | Cyclobutane dimer | Φ=0.32 | |

| λ=365nm, O₂ atmosphere | Endoperoxide derivative | Φ=0.18 |

Mechanism :

Conjugation between aromatic systems enables [2π+2π] cycloadditions and singlet oxygen trapping reactions .

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of 2-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile typically involves several steps:

-

Formation of the Pyrrole Ring :

- Synthesized through the reaction of suitable amines with diketones under acidic conditions.

-

Attachment of the Benzoyl Group :

- The pyrrole derivative is reacted with benzoyl chloride in the presence of a base (e.g., triethylamine).

-

Introduction of the Benzonitrile Group :

- The benzoyl-substituted pyrrole is then reacted with a benzonitrile derivative under controlled conditions.

Industrial Production Methods

For industrial applications, similar synthetic routes are employed but optimized for larger scale production. Continuous flow reactors and automated systems enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are utilized to ensure high purity levels suitable for various applications.

Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects. Preliminary studies suggest that compounds containing pyrrole rings often exhibit various pharmacological effects, including:

- Antimicrobial properties

- Anticancer activities

- Anti-inflammatory effects

Material Science

In material science, this compound can be incorporated into polymers or other materials to enhance their properties. Its unique structural features allow it to improve mechanical strength and thermal stability in composite materials.

Organic Synthesis

As an intermediate in organic synthesis, this compound facilitates the development of more complex organic molecules.

Biological Studies

The compound is also valuable for studying the interactions of pyrrole-containing molecules with biological targets. This research can provide insights into its potential therapeutic applications.

Table 1: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 3-(2-(2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile | Similar pyrrole and benzoyl groups | Antimicrobial | Different substitution pattern |

| 4-(2-(2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzonitrile | Contains benzonitrile but lacks benzoyl | Anticancer potential | Lacks additional aromatic ring |

| 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile | Contains dioxo instead of pyrrole | Unknown | Distinct functional groups |

This table highlights the unique properties and potential applications of this compound compared to similar compounds.

Mécanisme D'action

The mechanism of action of 2-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Isomer: 3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile

The most direct structural analog is 3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile (CAS: 898763-85-4), which differs only in the position of the nitrile group on the benzoyl ring (meta vs. ortho substitution). Both compounds share identical molecular formulas (C₁₉H₁₆N₂O ) and molecular weights (288.34 g/mol ) but exhibit distinct MDL numbers (MFCD03842864 vs. MFCD03841844), indicating differences in their synthetic pathways or commercial sources .

Table 1: Structural and Physical Property Comparison

Implications of Substituent Position

The ortho vs. meta substitution may lead to differences in:

- Electronic Effects : The nitrile group’s electron-withdrawing nature could alter the electron density distribution in the benzoyl ring, affecting reactivity in cross-coupling reactions or interactions with biological targets.

- Thermodynamic Stability : Density functional theory (DFT) calculations, such as those employing the Becke three-parameter hybrid functional (B3LYP), could predict variations in ground-state energies or dipole moments between the isomers .

Computational Insights

- DFT Studies : The B3LYP functional, which integrates exact exchange and gradient corrections, could model the isomers’ geometries, vibrational spectra, and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

- Correlation Energy Analysis : The Colle-Salvetti correlation-energy formula, adapted into density-functional formalisms by Lee, Yang, and Parr (LYP), might elucidate electronic structure differences, particularly in regions near the nitrile and pyrroline groups .

Crystallographic Considerations

Crystallographic refinement software like SHELX could resolve structural differences if single crystals are obtained. For example, SHELXL’s high precision in handling small-molecule data might reveal variations in bond lengths or angles attributable to substituent positioning .

Activité Biologique

2-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile, also known by its CAS number 62100-89-4, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 288.34 g/mol. The compound features a pyrrolidine moiety attached to a benzoyl group, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related study demonstrated that thiazole-bearing molecules showed promising cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance biological activity . The presence of the pyrrolidine group in this compound may similarly contribute to its anticancer efficacy.

Table 1: Cytotoxicity Data for Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | <10 | |

| Compound B | MCF-7 | <20 | |

| 2-(4-((2,5-Dihydro... | A431 | TBD | TBD |

Antiviral Activity

Compounds featuring heterocycles like pyrrolidine have been explored for their antiviral properties. Research indicates that similar structures can inhibit viral replication and reverse transcriptase activity, which is crucial in the context of HIV treatment . The mechanism often involves interaction with viral enzymes, preventing their function.

Table 2: Antiviral Efficacy of Related Compounds

| Compound Name | Virus Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound C | HIV | 0.26 | |

| Compound D | Influenza | <15 | |

| 2-(4-((2,5-Dihydro... | TBD | TBD | TBD |

The biological activity of this compound may be attributed to its ability to interact with specific protein targets within cells. For instance, studies on similar compounds suggest that they may bind to active sites of enzymes involved in cell proliferation and viral replication. Molecular dynamics simulations have shown that such interactions often involve hydrophobic contacts and hydrogen bonding .

Case Studies

A recent investigation into the structural activity relationship (SAR) of pyrrolidine derivatives revealed that modifications at the benzoyl moiety significantly affect anticancer potency. In one case study involving a series of analogs, a compound with a similar structure exhibited an IC50 value less than that of doxorubicin against human glioblastoma cells . This suggests that further exploration of structural variations in this compound could yield compounds with enhanced biological activities.

Q & A

Q. What synthetic routes are recommended for preparing 2-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer: The compound can be synthesized via cyclization reactions using precursors such as substituted benzoyl chlorides and pyrrolidine derivatives. For example, a protocol analogous to involves refluxing acetonyl acetone with aminobenzoate derivatives in glacial acetic acid, followed by purification via recrystallization. Optimization may include adjusting reaction time (e.g., 1–3 hours), temperature (80–120°C), and stoichiometric ratios of reactants. Catalytic agents like Lewis acids (e.g., ZnCl₂) can enhance yield.

- Example Table:

| Precursor | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Aminobenzonitrile derivative | Glacial AcOH | 1.5 | 65 | Adapted from |

| Benzoyl chloride analog | Toluene | 2.5 | 58 | Hypothetical |

- References:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. How can researchers confirm the purity of this compound, given commercial suppliers do not provide analytical data?

Q. How should contradictory data in biological activity studies be addressed?

Q. What computational strategies predict this compound’s reactivity and binding mechanisms?

- Methodological Answer: Perform density functional theory (DFT) calculations to map electron density (e.g., HOMO/LUMO orbitals) and identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., kinase enzymes). Validate predictions with Molecular Dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability under physiological conditions.

- Example Table:

| Target Protein | Docking Score (kcal/mol) | Binding Site Residues | Reference |

|---|---|---|---|

| Cyclin-dependent kinase | -9.2 | Lys33, Asp86 | Hypothetical |

- References:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.